sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate ON-01910 is a potent, non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1; IC50 = 9 nM), a serine/threonine protein kinase involved in the regulation of cell cycling. It induces apoptosis in a wide array of tumor cell lines (GI50 = 50-200 nM) and blocks the growth of multidrug resistant cancer cell lines. ON-01910 is active in vivo when administered intraperitoneally and synergizes with chemotherapeutic agents, preventing tumor growth or abolishing tumors in human xenograft nude mouse models.
Rigosertib Sodium is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.
Rigosertib sodium is the sodium salt of rigosertib. It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS). It has a role as a microtubule-destabilising agent, an antineoplastic agent, an EC 2.7. 1.21 (polo kinase) inhibitor and an apoptosis inducer. It contains a rigosertib(1-).
Brand Name: Vulcanchem
CAS No.: 1225497-78-8
VCID: VC21065612
InChI: InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
SMILES: COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Molecular Formula: C21H24NNaO8S
Molecular Weight: 473.5 g/mol

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

CAS No.: 1225497-78-8

Cat. No.: VC21065612

Molecular Formula: C21H24NNaO8S

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate - 1225497-78-8

Specification

Description ON-01910 is a potent, non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1; IC50 = 9 nM), a serine/threonine protein kinase involved in the regulation of cell cycling. It induces apoptosis in a wide array of tumor cell lines (GI50 = 50-200 nM) and blocks the growth of multidrug resistant cancer cell lines. ON-01910 is active in vivo when administered intraperitoneally and synergizes with chemotherapeutic agents, preventing tumor growth or abolishing tumors in human xenograft nude mouse models.
Rigosertib Sodium is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.
Rigosertib sodium is the sodium salt of rigosertib. It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS). It has a role as a microtubule-destabilising agent, an antineoplastic agent, an EC 2.7. 1.21 (polo kinase) inhibitor and an apoptosis inducer. It contains a rigosertib(1-).
CAS No. 1225497-78-8
Molecular Formula C21H24NNaO8S
Molecular Weight 473.5 g/mol
IUPAC Name sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Standard InChI InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Standard InChI Key VLQLUZFVFXYXQE-USRGLUTNSA-M
Isomeric SMILES COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
SMILES COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Canonical SMILES COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator